molecular formula C22H19IN2O3 B309033 N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-2-iodobenzamide

N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-2-iodobenzamide

Numéro de catalogue B309033
Poids moléculaire: 486.3 g/mol
Clé InChI: BLYSSDDISZBPQG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-2-iodobenzamide, also known as MLN4924, is a small molecule inhibitor that targets the NEDD8-activating enzyme (NAE). It is a promising anticancer drug that has been extensively studied for its potential use in cancer treatment. In

Mécanisme D'action

N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-2-iodobenzamide targets the NEDD8-activating enzyme (NAE), which is a key enzyme in the ubiquitin-proteasome pathway. NAE is responsible for activating NEDD8, a small protein that is involved in the regulation of protein degradation and cell cycle progression. N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-2-iodobenzamide inhibits NAE, leading to the accumulation of NEDD8-conjugated proteins and activation of the cullin-RING ligases (CRLs). The activation of CRLs leads to the degradation of various proteins involved in cell cycle progression, DNA replication, and DNA repair, ultimately leading to cell death.
Biochemical and Physiological Effects:
N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-2-iodobenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis. Additionally, N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-2-iodobenzamide has been shown to enhance the immune response against cancer cells by increasing the expression of immune checkpoint proteins.

Avantages Et Limitations Des Expériences En Laboratoire

N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-2-iodobenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-2-iodobenzamide has some limitations. It is highly reactive and can form adducts with other proteins, which can complicate experiments. Additionally, N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-2-iodobenzamide has a short half-life, which can limit its effectiveness in vivo.

Orientations Futures

There are several future directions for the study of N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-2-iodobenzamide. One direction is to explore its potential use in combination with other anticancer drugs to enhance their efficacy. Another direction is to investigate its potential use in other diseases, such as viral infections and autoimmune disorders. Additionally, further studies are needed to optimize the synthesis and formulation of N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-2-iodobenzamide for clinical use.

Méthodes De Synthèse

N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-2-iodobenzamide is synthesized through a multistep process starting from commercially available starting materials. The synthesis involves several key steps, including the preparation of 2-iodobenzamide, the coupling of 2-iodobenzamide with the ethoxyaniline, and the final coupling with the carbonylphenyl group. The synthesis of N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-2-iodobenzamide has been optimized to increase the yield and purity of the final product.

Applications De Recherche Scientifique

N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-2-iodobenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, breast, prostate, and lung cancer. N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-2-iodobenzamide has also been shown to enhance the efficacy of other anticancer drugs, such as cisplatin and doxorubicin.

Propriétés

Nom du produit

N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-2-iodobenzamide

Formule moléculaire

C22H19IN2O3

Poids moléculaire

486.3 g/mol

Nom IUPAC

N-[3-[(2-ethoxyphenyl)carbamoyl]phenyl]-2-iodobenzamide

InChI

InChI=1S/C22H19IN2O3/c1-2-28-20-13-6-5-12-19(20)25-21(26)15-8-7-9-16(14-15)24-22(27)17-10-3-4-11-18(17)23/h3-14H,2H2,1H3,(H,24,27)(H,25,26)

Clé InChI

BLYSSDDISZBPQG-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3I

SMILES canonique

CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3I

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.